1-(Piperidin-2-yl)ethanone hydrochloride
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Overview
Description
1-(Piperidin-2-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-2-yl)ethanone hydrochloride typically involves the reaction of piperidine with acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of piperidin-2-one or piperidine-2-carboxylic acid.
Reduction: Formation of 1-(piperidin-2-yl)ethanol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-(Piperidin-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Piperidin-2-yl)ethanone hydrochloride can be compared with other piperidine derivatives, such as:
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol hydrochloride
- 1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one hydrochloride
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-piperidin-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAHXNYUNRUDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695828 |
Source
|
Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106318-66-5 |
Source
|
Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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